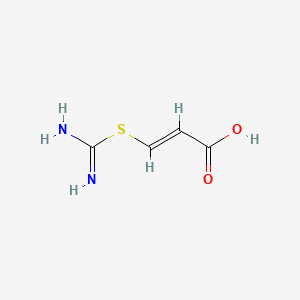
3-((Aminoiminomethyl)thio)-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Carbamimidoylthio)acrylic acid is an organic compound characterized by the presence of a carbamimidoylthio group attached to an acrylic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Carbamimidoylthio)acrylic acid typically involves the reaction of thiourea with an appropriate acrylate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamimidoylthio group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of (E)-3-(Carbamimidoylthio)acrylic acid may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic processes and automated reaction systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(Carbamimidoylthio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamimidoylthio group to other functional groups, such as amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (E)-3-(Carbamimidoylthio)acrylic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of (E)-3-(Carbamimidoylthio)acrylic acid depend on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(Carbamimidoylthio)acrylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, (E)-3-(Carbamimidoylthio)acrylic acid is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: In industrial applications, (E)-3-(Carbamimidoylthio)acrylic acid is used in the production of specialty chemicals, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of (E)-3-(Carbamimidoylthio)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-3-(Carbamimidoylthio)acrylic acid include other thioacrylic acids and their derivatives, such as:
- (E)-3-(Carbamimidoylthio)propionic acid
- (E)-3-(Carbamimidoylthio)butyric acid
- (E)-3-(Carbamimidoylthio)valeric acid
Uniqueness
(E)-3-(Carbamimidoylthio)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
103232-23-1 |
|---|---|
Formule moléculaire |
C4H6N2O2S |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
(E)-3-carbamimidoylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |
Clé InChI |
QEYNZJBVNYDZKZ-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/SC(=N)N)\C(=O)O |
SMILES canonique |
C(=CSC(=N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


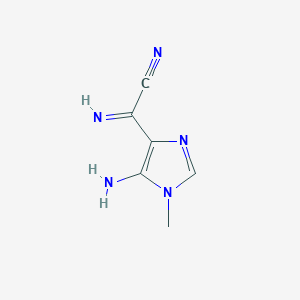
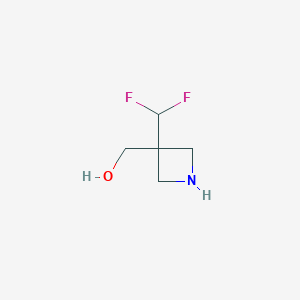
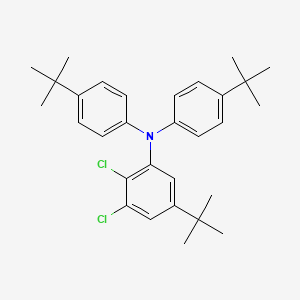

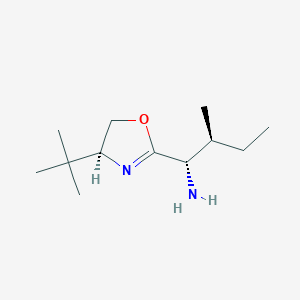
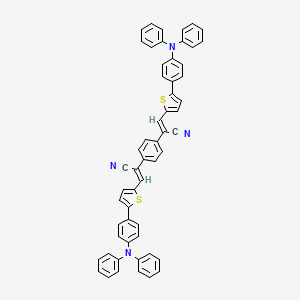
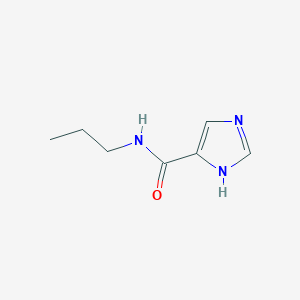
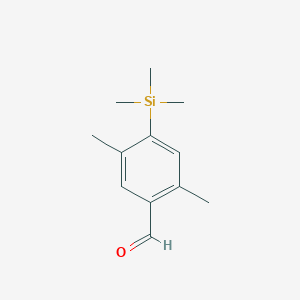

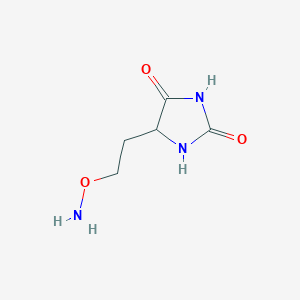
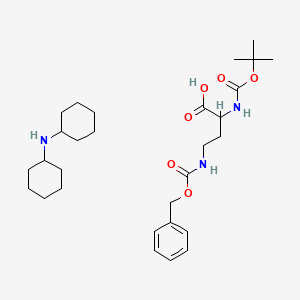
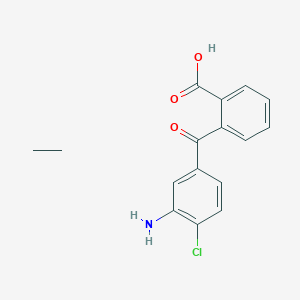
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)

